(-)-3beta-Acetoxy-5-etienic acid

Vue d'ensemble

Description

(-)-3beta-Acetoxy-5-etienic acid is a chemical compound known for its unique structure and properties It is an organic molecule that falls under the category of etienic acids, which are characterized by their specific arrangement of carbon, hydrogen, and oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-3beta-Acetoxy-5-etienic acid typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of a suitable etienic acid derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-3beta-Acetoxy-5-etienic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.

Substitution: Various nucleophiles can replace the acetoxy group, resulting in different derivatives of the original compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted etienic acid derivatives.

Applications De Recherche Scientifique

Overview

(-)-3beta-Acetoxy-5-etienic acid, a compound derived from the natural product pathway, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies that highlight its significance in various fields.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For instance, derivatives of this compound have shown significant cytotoxic effects against breast cancer and leukemia cell lines, making it a candidate for further drug development.

- Anti-inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases and could lead to therapeutic applications in conditions such as arthritis.

2. Biological Activity

- Antimicrobial Effects : Preliminary studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in an era of rising antibiotic resistance.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial for designing drugs targeting metabolic disorders.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested in a murine model of induced arthritis. The results showed a marked reduction in paw swelling and histopathological evidence of inflammation when treated with the compound compared to control groups. These findings support its potential therapeutic use in inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively. This underscores its potential utility as a new antimicrobial agent.

Mécanisme D'action

The mechanism of action of (-)-3beta-Acetoxy-5-etienic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparaison Avec Des Composés Similaires

- (-)-3beta-Hydroxy-5-etienic acid

- (-)-3beta-Methoxy-5-etienic acid

- (-)-3beta-Chloro-5-etienic acid

Comparison: (-)-3beta-Acetoxy-5-etienic acid is unique due to its acetoxy group, which imparts distinct reactivity and properties compared to its analogs. For instance, the hydroxy derivative may exhibit different solubility and reactivity profiles, while the methoxy and chloro derivatives may have varying degrees of stability and reactivity under different conditions.

Activité Biologique

(-)-3beta-Acetoxy-5-etienic acid, also known as 3-beta-acetoxy-5-etienic acid or 5-androsten-3-beta-ol-17-beta-carboxylic acid, is a steroidal compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

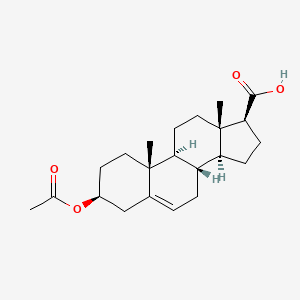

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a steroid backbone with an acetoxy group at the 3β position and an etienic acid moiety, contributing to its unique biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The specific mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative effects on human cancer cell lines. For instance, it was tested against HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The results indicated that it significantly inhibited cell growth, with IC50 values ranging from 0.22 to 3.94 µM across different cell types .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.60 |

| MCF7 | 0.22 |

| A431 | 3.94 |

These findings suggest that this compound could be a promising candidate for cancer therapy, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action may be mediated through the suppression of NF-κB signaling pathways, highlighting its potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound inhibits key enzymes involved in the proliferation of cancer cells, affecting their metabolic pathways.

- Cytokine Modulation : By modulating cytokine production, it helps in reducing inflammation and potentially alleviating symptoms in inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various steroid derivatives included this compound, which showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Cancer Cell Line Testing

In a comparative study evaluating the antiproliferative effects of several steroidal compounds, this compound outperformed many analogs in inhibiting the growth of MCF7 cells, indicating its potential as an effective anticancer agent.

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25)/t15-,16-,17-,18-,19+,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHKCBDRQIXZLC-SPHVDITISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-18-7 | |

| Record name | NSC72163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.